6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine
Overview
Description
Synthesis Analysis
- Final Bromination and Oxidation : Bromination of compound 3 with NaBr–H~2~O~2~ produces 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine (compound 4) in quantitative yield .
Molecular Structure Analysis
The molecular structure of this compound is shown below:
Chemical Reactions Analysis
Compound this compound has been employed as a key intermediate for the preparation of other biological CoQ analogues . Additionally, it can undergo Stille coupling reactions to efficiently produce Coenzyme Qn .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antibacterial and Antifungal Agents
6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine and its derivatives have been explored for their potential as antibacterial and antifungal agents. For instance, some sulfonamides containing the 1,4-benzodioxin ring have shown significant antibacterial potential against various Gram-positive and Gram-negative bacterial strains. These compounds have been suggested as possible therapeutic agents for inflammatory ailments and other associated diseases (Abbasi et al., 2017). Additionally, other synthesized compounds in this category have exhibited good antimicrobial potential with low hemolytic activity, suggesting their suitability as antibacterial and antifungal agents (Abbasi et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Research has also focused on the synthesis of derivatives of this compound for enzyme inhibition, with potential therapeutic applications. For example, compounds synthesized in this category have shown inhibitory activities against α-glucosidase enzyme, indicating potential use in the treatment of type-2 diabetes (Abbasi et al., 2023). Other studies have investigated the enzyme inhibitory potential of these compounds against cholinesterase inhibitors and moderately against antibacterial agents, which could be beneficial in treating related diseases (Abbasi et al., 2014).
Antibacterial Agents and Biofilm Inhibition
The synthesis of novel derivatives has also been directed towards the development of potent antibacterial agents and inhibitors of bacterial biofilms. Research in this area has indicated that certain synthesized molecules display suitable inhibitory action against bacterial biofilms, along with docile cytotoxicity, suggesting their potential as antibacterial agents (Abbasi et al., 2020).
Synthesis Techniques and Drug Discovery
Additionally, this compound has been involved in various synthetic techniques, contributing to drug discovery processes. For example, new synthesis approaches have led to novel aza analogues of the 2-substituted-2,3-dihydro-1,4-benzodioxin core, which can be useful intermediates for preparing potential new therapeutic agents (Matesanz et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-bromo-5-methyl-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-3H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIQLZJWVWXWMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OCCO2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499300 | |
Record name | 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69464-39-7 | |
Record name | 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.